Z-Val-Arg-Pro-DL-Arg-fluoromethyl ketone, commonly referred to as Z-Vrpr-fmk, is a synthetic peptide inhibitor primarily designed to target the proteolytic enzyme MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). This compound is recognized for its role in inhibiting metacaspases and has been widely utilized in biochemical research to study the activity and function of various proteases.
Z-Vrpr-fmk was initially derived from a preferred tetrapeptide substrate of metacaspases, specifically designed as an inhibitor for plant metacaspases but has since found significant applications in mammalian systems, particularly in studies involving immune responses and apoptosis . The compound is commercially available from various suppliers, including Enzo Life Sciences.
Z-Vrpr-fmk is classified as a fluoromethyl ketone, which is a type of irreversible inhibitor that covalently modifies the active site of target enzymes. It belongs to a broader category of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with enhanced stability and bioavailability .
The synthesis of Z-Vrpr-fmk typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support resin. The process includes the following steps:
The specific sequence for Z-Vrpr-fmk includes the amino acids Valine, Arginine, Proline, and another Arginine. The fluoromethyl ketone moiety is introduced at the C-terminus to facilitate irreversible binding to cysteine residues in target enzymes .
The molecular structure of Z-Vrpr-fmk can be represented as follows:
The structural characteristics indicate that Z-Vrpr-fmk can effectively bind to the active site of MALT1 due to its specific sequence and the presence of the fluoromethyl ketone group, which enhances its reactivity towards nucleophilic residues .
Z-Vrpr-fmk functions primarily through covalent modification of MALT1. Upon binding, it forms a stable complex with the enzyme, effectively inhibiting its proteolytic activity. This mechanism can be summarized as follows:
The kinetics of inhibition can be characterized by measuring changes in substrate cleavage rates in the presence of varying concentrations of Z-Vrpr-fmk. Studies have shown that this inhibitor exhibits high specificity for MALT1 compared to other proteases .
The mechanism by which Z-Vrpr-fmk exerts its effects involves several key steps:
Research indicates that Z-Vrpr-fmk effectively inhibits MALT1 activity at nanomolar concentrations, demonstrating its potency as an inhibitor .
Relevant data suggests that Z-Vrpr-fmk retains its inhibitory properties across various pH levels commonly encountered in biological systems .
Z-Vrpr-fmk has numerous scientific applications, including:
Z-Val-Arg-Pro-DL-Arg-fluoromethyl ketone (Z-VRPR-FMK) is a tetrapeptide-based inhibitor that covalently and irreversibly targets the paracaspase activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Its mechanism hinges on structural mimicry of MALT1’s natural substrates, which are cleaved after arginine residues. The inhibitor’s C-terminal fluoromethyl ketone (FMK) group acts as an electrophilic "warhead," forming an irreversible thioether bond with the catalytic cysteine residue (Cys464) in MALT1’s active site [1] [6]. This binding disrupts the protease’s catalytic dyad (Cys464–His415), locking it in an inactive conformation [4] [8].
Nuclear magnetic resonance (NMR) and crystallographic studies reveal that Z-VRPR-FMK induces an induced-fit structural rearrangement in MALT1. Binding stabilizes the protease domain while perturbing the immunoglobulin-3 (Ig3) domain’s orientation, which is critical for MALT1’s allosteric regulation. Mutations at the Ig3–paracaspase interface (e.g., E549A) abolish dimerization and protease activity, underscoring the role of interdomain dynamics in sustaining MALT1 function [8]. The inhibitor’s specificity is further enhanced by hydrogen bonding between its valine and arginine residues and hydrophobic pockets within the MALT1 substrate-binding cleft [4] [7].
Table 1: Structural Interactions of Z-VRPR-FMK with MALT1
| MALT1 Domain | Interaction Site | Chemical Bond Type | Functional Consequence |
|---|---|---|---|
| Paracaspase | Cys464 (catalytic cysteine) | Irreversible thioether | Permanent active site blockade |
| Paracaspase | His415 (catalytic histidine) | Hydrogen bonding | Disruption of catalytic dyad |
| Substrate cleft | Arg/Ligand residues | Hydrophobic/H-bonding | Mimics natural substrate recognition |
| Ig3 interface | Allosteric pocket | Long-range conformational shift | Suppression of dimerization/activation |
MALT1 protease activity is essential for propagating B-cell receptor (BCR)-dependent nuclear factor kappa B (NF-κB) signaling, a pathway hyperactivated in aggressive B-cell malignancies. Z-VRPR-FMK disrupts this pathway by preventing the proteolytic cleavage of key NF-κB regulators:
In ABC-DLBCL models, Z-VRPR-FMK treatment reduces NF-κB reporter activity by >70% and downregulates NF-κB target genes (BCL2, IRF4, CCND2) [1] [7]. This occurs independently of MALT1’s scaffolding function, confirming proteolytic activity as the primary therapeutic target.
Table 2: MALT1 Substrates in NF-κB Regulation and Effects of Z-VRPR-FMK
| Substrate | Function | Cleavage Site | Consequence of Cleavage | Effect of Z-VRPR-FMK |
|---|---|---|---|---|
| A20 | Deubiquitinase; terminates NF-κB signaling | Arg439 | Degradation; sustained NF-κB activity | Prevents degradation; restores inhibition |
| CYLD | Deubiquitinase; removes K63-ubiquitin chains | Arg324 | Inactivation; loss of IKK control | Blocks cleavage; enhances CYLD activity |
| RELB | NF-κB subunit; regulates apoptosis | ArgXXX* | Inactivation; anti-apoptotic effects | Stabilizes full-length protein |
*Specific RELB cleavage site not detailed in search results.
Beyond NF-κB suppression, Z-VRPR-FMK impairs tumor invasiveness by downregulating matrix metalloproteinase 2 (MMP2) and matrix metalloproteinase 9 (MMP9). These enzymes degrade extracellular matrix components, facilitating lymphoma dissemination. In OCI-LY10 cell xenografts, Z-VRPR-FMK treatment reduced MMP2 and MMP9 mRNA expression by 60–80% and protein levels by 50–70%, as quantified using reverse transcription polymerase chain reaction and Western blotting [1] [2].
This modulation is NF-κB-dependent: NF-κB dimers bind promoter regions of MMP genes (-600 to -615 loci) to activate transcription. By inhibiting nuclear P65 accumulation, Z-VRPR-FMK indirectly suppresses MMP transcription [2] [3]. Notably, in DLBCL patient samples, elevated MMP2/MMP9 correlates with advanced-stage disease and extranodal involvement, underscoring their clinical relevance. In vitro, Z-VRPR-FMK-treated lymphoma cells exhibit impaired migration through Matrigel-coated transwell chambers, confirming functional impairment in invasiveness [1].
Table 3: Impact of Z-VRPR-FMK on MMP Expression and Tumor Invasion
| Experimental Model | MMP2 Reduction | MMP9 Reduction | Functional Outcome |
|---|---|---|---|
| OCI-LY10 cells (in vitro) | 65% (protein) | 70% (protein) | 80% inhibition of Matrigel invasion |
| OCI-LY10 xenografts (in vivo) | 50% (mRNA) | 60% (mRNA) | Slower tumor growth; reduced metastasis |
| Primary ABC-DLBCL patient cells | 75% (mRNA) | 80% (mRNA) | Not reported |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2